![molecular formula C7H13F3O B154877 (2S)-1,1,1-trifluoroheptan-2-ol CAS No. 130025-35-3](/img/structure/B154877.png)
(2S)-1,1,1-trifluoroheptan-2-ol
Description
(2S)-1,1,1-trifluoroheptan-2-ol is a chiral alcohol that has been gaining attention in scientific research due to its unique properties. It is a colorless liquid that is insoluble in water and has a boiling point of 136°C. This compound has been synthesized using various methods and has shown potential in different applications.
Scientific Research Applications
Pharmacokinetics and Metabolism
- Trifluoro compounds, such as 2,2-dichloro-1,1,1-trifluorethane (HCFC-123), are used industrially and considered for replacements due to their lower ozone-depleting potential. A study on rats exposed to HCFC-123 by inhalation showed the compound's metabolism to trifluoroacetic acid (TFA) and its pharmacokinetics, which can inform the safety and environmental impact of similar trifluoro compounds (Vinegar et al., 1994).
Environmental Toxicity and Safety
- Perfluoroalkyl acids, related to trifluoro compounds in their fluorination pattern, have been studied for their toxic potency. A study comparing long-chain perfluoroalkyl acids and fluorinated alternatives in rats indicated differences in toxicological thresholds, suggesting the need for careful evaluation of fluorinated compounds' environmental and health impacts (Gomis et al., 2018).
Mechanistic Insights and Applications
- Trifluoro compounds' interactions with biological systems, such as enzyme inhibition and gene expression modulation, can provide insights into their potential therapeutic or toxicological mechanisms. For example, a study on the antiobesity effects of a bombesin receptor subtype-3 agonist with a trifluoro group highlighted the compound's pharmacological action and its impact on metabolic rate and body weight in animal models (Guan et al., 2011).
properties
IUPAC Name |
(2S)-1,1,1-trifluoroheptan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O/c1-2-3-4-5-6(11)7(8,9)10/h6,11H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVHSPAONQXAIB-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427259 | |
Record name | (2S)-1,1,1-Trifluoroheptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,1,1-trifluoroheptan-2-ol | |
CAS RN |
130025-35-3 | |
Record name | (2S)-1,1,1-Trifluoro-2-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130025-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1,1,1-Trifluoroheptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-1,1,1-Trifluoroheptan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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